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Compound of Interest

Compound Name:
N-(4-amino-2-

methylphenyl)acetamide

Cat. No.: B1331722 Get Quote

Introduction
N-(4-amino-2-methylphenyl)acetamide, also known as 4'-Amino-2'-methylacetanilide, is an

important chemical intermediate in the synthesis of various dyes, pigments, and

pharmaceutical compounds. Its molecular structure, featuring a primary aromatic amine, a

secondary amide, and a substituted phenyl ring, necessitates a multi-faceted analytical

approach to confirm its identity, purity, and quality. The presence of the primary amine group

makes the compound susceptible to oxidation, which can lead to the formation of colored

impurities, making robust analytical characterization critical for quality control in research and

manufacturing.

This guide provides a comprehensive suite of detailed protocols for the structural elucidation

and purity assessment of this compound, grounded in established analytical principles. The

methodologies are designed to be self-validating and provide the causal reasoning behind

experimental choices, ensuring scientific integrity and reproducibility.

Physicochemical Properties
A foundational step in any analytical characterization is the determination of the compound's

fundamental physical and chemical properties. These constants serve as preliminary indicators

of identity and purity.
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Property Value Source

IUPAC Name
N-(4-amino-2-

methylphenyl)acetamide
[1]

CAS Number 56891-59-9 [1][2]

Molecular Formula C₉H₁₂N₂O [1]

Molecular Weight 164.21 g/mol [1]

Appearance
Off-white to light brown

crystalline powder
(Typical)

Melting Point 134-138 °C
(Typical, requires experimental

verification)

Solubility

Soluble in methanol, ethanol,

DMSO; sparingly soluble in

water

(Typical)

Structural Elucidation: Confirming Molecular
Identity
Definitive identification of N-(4-amino-2-methylphenyl)acetamide requires spectroscopic

techniques that probe the molecule's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structural determination. It

provides detailed information about the carbon-hydrogen framework of the molecule.

Causality: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies

all unique carbon environments. The predicted chemical shifts and coupling patterns are

unique fingerprints of the target molecule, allowing for differentiation from positional isomers.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

δ 8.9-9.2 (s, 1H): Amide N-H proton. The singlet nature and downfield shift are characteristic

of an amide proton.
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δ 6.8-7.0 (d, 1H): Aromatic H (proton at C5).

δ 6.4-6.6 (m, 2H): Aromatic H (protons at C3 and C6).

δ 4.8-5.2 (s, 2H, broad): Primary amine (-NH₂) protons. The broadness is due to quadrupole

effects and potential hydrogen exchange.

δ 2.0-2.2 (s, 3H): Methyl (-CH₃) protons attached to the aromatic ring.

δ 1.9-2.1 (s, 3H): Acetyl methyl (-COCH₃) protons.

Protocol: NMR Analysis

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set a spectral width of approximately 16 ppm.

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set a spectral width of approximately 220 ppm.

A higher number of scans will be required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier

transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and

reference the spectra (e.g., to the residual solvent peak).
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Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering direct confirmation of the

molecular formula.

Causality: Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can

be ionized without significant fragmentation. Observing the protonated molecule ([M+H]⁺)

allows for the precise determination of the monoisotopic mass.

Expected Result:

Mode: ESI+

[M+H]⁺ (Calculated for C₉H₁₃N₂O⁺): 165.1028

[M+H]⁺ (Observed): 165.1 ± 0.1 (low resolution) or 165.1028 ± 0.0005 (high resolution)

Protocol: LC-MS Analysis

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate

solvent like methanol or acetonitrile.

Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a mass

spectrometer with an ESI source.

Chromatography (Optional but recommended):

Column: C18, e.g., 2.1 mm x 50 mm, 1.8 µm.

Mobile Phase: A simple gradient of water and acetonitrile with 0.1% formic acid.

Purpose: To separate the analyte from any potential interferences before it enters the

mass spectrometer.

MS Acquisition:

Set the ESI source to positive ion mode.

Scan a mass range that includes the expected m/z, for example, m/z 100-300.
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Optimize source parameters (e.g., capillary voltage, gas flow) for maximum signal

intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule based on their

characteristic vibrational frequencies.

Causality: The N-H bonds of the primary amine and secondary amide, the C=O bond of the

amide, and the aromatic C=C bonds will absorb infrared radiation at specific wavenumbers.

The presence of these characteristic bands provides strong evidence for the compound's

structure.[3]

Expected Characteristic Absorption Bands (cm⁻¹):

3450-3300 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching of the primary

amine (-NH₂).

~3300-3250 cm⁻¹ (one band): N-H stretching of the secondary amide (-NH-C=O).

~1660-1640 cm⁻¹ (strong): Amide I band (C=O stretching).[4]

~1600-1450 cm⁻¹ (multiple bands): Aromatic C=C ring stretching.

~1550-1510 cm⁻¹: Amide II band (N-H bending).

Protocol: FTIR Analysis (ATR Method)

Sample Preparation: No special preparation is needed. Place a small amount of the solid

sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

Background Collection: Ensure the ATR crystal is clean and collect a background spectrum.

Sample Collection: Apply pressure to the sample using the ATR anvil and collect the sample

spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) can be

analyzed for the presence of the characteristic functional group peaks.
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Purity Assessment & Quantification
The primary method for determining the purity and quantifying N-(4-amino-2-
methylphenyl)acetamide in a mixture is reverse-phase high-performance liquid

chromatography (RP-HPLC).

High-Performance Liquid Chromatography (HPLC-UV)
Causality: RP-HPLC separates compounds based on their hydrophobicity. N-(4-amino-2-
methylphenyl)acetamide is a moderately polar compound that can be well-retained and

separated from more polar or less polar impurities on a C18 stationary phase. The aromatic

ring and carbonyl group act as strong chromophores, allowing for sensitive detection using a

UV-Vis detector. A wavelength around the compound's λ_max (maximum absorbance) is

chosen to maximize sensitivity.

Protocol: HPLC Purity Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1331722?utm_src=pdf-body
https://www.benchchem.com/product/b1331722?utm_src=pdf-body
https://www.benchchem.com/product/b1331722?utm_src=pdf-body
https://www.benchchem.com/product/b1331722?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Recommended Condition Rationale

Instrument
HPLC system with UV/PDA

detector

Standard for purity analysis of

chromophoric compounds.

Column C18, 4.6 x 150 mm, 5 µm

Industry-standard column for

retaining moderately polar

aromatic compounds.

Mobile Phase A
Water with 0.1% Trifluoroacetic

Acid (TFA)

TFA acts as an ion-pairing

agent to improve peak shape

for the amine.

Mobile Phase B
Acetonitrile with 0.1%

Trifluoroacetic Acid (TFA)

Common organic modifier

providing good elution

strength.

Gradient
10% B to 90% B over 15

minutes

A gradient ensures elution of

potential impurities with a wide

range of polarities.

Flow Rate 1.0 mL/min
Standard flow rate for a 4.6

mm ID column.

Column Temp. 30 °C

Controlled temperature

ensures reproducible retention

times.

Injection Vol. 10 µL
Standard volume to avoid

column overloading.

Detection UV at 245 nm

Wavelength of high

absorbance for the analyte,

ensuring good sensitivity.

Sample Prep.
0.5 mg/mL in 50:50

Water:Acetonitrile

Ensures complete dissolution

and compatibility with the

mobile phase.

System Suitability: Before analysis, inject a standard solution multiple times to ensure the

system is performing correctly. Key parameters include:
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Tailing Factor: Should be ≤ 2.0 for the main peak.

Theoretical Plates: Should be ≥ 2000.

RSD of Peak Area: Should be ≤ 2.0% for replicate injections.

Purity Calculation: Purity is typically determined by area percent normalization, assuming all

impurities have a similar response factor at the chosen wavelength.

Integrated Analytical Workflow
A logical and efficient workflow is essential for the complete characterization of a new batch of

N-(4-amino-2-methylphenyl)acetamide. The process should move from rapid, preliminary

checks to definitive structural confirmation and finally to quantitative purity assessment.
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Step 1: Preliminary Checks

Step 2: Structural Confirmation

Step 3: Purity & Quantification

Final Report

Visual Appearance

Melting Point

If appearance is OK

FTIR (Functional Groups)

If MP is in range

Mass Spec (Molecular Wt.)

NMR (Definitive Structure)

If MW is correct

HPLC-UV (Purity Assay)

If structure is confirmed

Certificate of Analysis

If purity ≥ 98%

New Sample Batch

Click to download full resolution via product page
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Caption: Logical workflow for the complete characterization of N-(4-amino-2-
methylphenyl)acetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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